(1r,3s)-3-Aminocyclopentanol hydrochloride
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Description
(1r,3s)-3-Aminocyclopentanol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.
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Scientific Research Applications
Pharmacology of Metabotropic Glutamate Receptors : A study by (Schoepp et al., 1991) compared different stereoisomers of aminocyclopentane dicarboxylic acid, closely related to (1R,3S)-3-Aminocyclopentanol, for their efficacy and selectivity at metabotropic excitatory amino acid receptors.
Metabotropic Excitatory Amino Acid Receptor Subtypes : Cartmell et al. (1993) explored the effects of various isomers of aminocyclopentane dicarboxylate on metabotropic excitatory amino acid receptors, providing insights into receptor subtypes and the potential pharmacological application of these compounds. (Cartmell et al., 1993)
Synthesis for Biological Applications : Bøjstrup and Lundt (2005) synthesized aminocyclopentanols as mimics of intermediates in the hydrolysis of α-D-galactosides, indicating its potential applications in understanding enzymatic processes and designing enzyme inhibitors. (Bøjstrup & Lundt, 2005)
Subtype Selectivity of Metabotropic Glutamate Receptors : A study by (Bräuner‐Osborne et al., 1997) investigated the pharmacology of various 1-aminocyclopentane-1,3-dicarboxylic acid analogues at metabotropic glutamic acid receptors, contributing to the understanding of receptor subtype selectivity.
Potential Anti-Inflammatory Applications : Osarodion (2020) synthesized compounds related to aminocyclopentanols and tested their anti-inflammatory activity, suggesting potential pharmaceutical applications for inflammation-related conditions. (Osarodion, 2020)
Role in Synaptic Transmission and Neurological Effects : A study by (Bond & Lodge, 1995) investigated the effects of aminocyclopentane dicarboxylate on enhancing responses to excitatory and inhibitory amino acids in rat spinal neurons, contributing to the understanding of synaptic transmission in the central nervous system.
Enzyme Synthesis Inhibition : Research by Coulter et al. (1974) on structural analogues of L-methionine, including 1-aminocyclopentane-1-carboxylic acid, focused on inhibiting the synthesis of S-adenosyl-L-methionine, a key biochemical process. (Coulter et al., 1974)
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284248-73-2 |
Source
|
Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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